

An In-depth Technical Guide to 9-Cyanophenanthrene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Cyanophenanthrene

Cat. No.: B165745

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Introduction

9-Cyanophenanthrene, with the CAS number 2510-55-6 and molecular formula $C_{15}H_9N$, is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant interest in various fields of chemical research.[1][2][3] Its rigid, planar phenanthrene core, functionalized with a cyano group at the 9-position, imparts unique electronic and photophysical properties, making it a valuable building block in organic synthesis and a subject of study in materials science and astrophysics.[4] The presence of the electron-withdrawing cyano group on the electron-rich phenanthrene scaffold creates a molecule with a significant dipole moment, which is crucial for certain applications and analytical techniques.[5] This guide provides a comprehensive overview of **9-cyanophenanthrene**, detailing its synthesis, chemical and physical properties, key applications with mechanistic insights, and essential safety information.

Core Properties of 9-Cyanophenanthrene

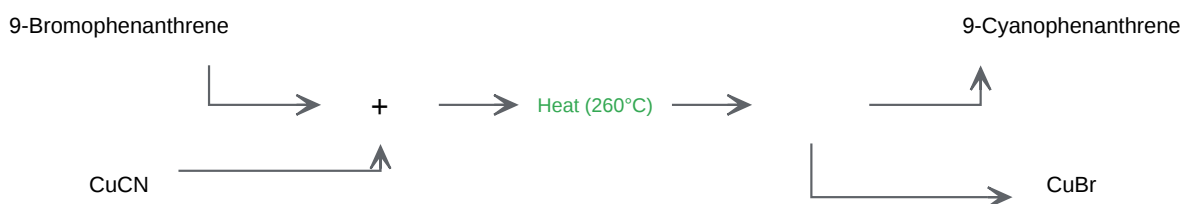
A summary of the fundamental physical and chemical properties of **9-cyanophenanthrene** is presented below.

Property	Value	Reference(s)
CAS Number	2510-55-6	[1][2][3]
Molecular Formula	C ₁₅ H ₉ N	[1][2][3]
Molecular Weight	203.24 g/mol	[2][3]
Appearance	White to light yellow powder/crystal	
Melting Point	110-112 °C	
Synonyms	9-Phenanthrenecarbonitrile, 9-Phenanthronitrile	[6]

Synthesis of 9-Cyanophenanthrene

The most established and reliable method for the laboratory-scale synthesis of **9-cyanophenanthrene** is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide.[1][2][7] This reaction provides a direct and efficient route to introduce the nitrile functionality onto the phenanthrene backbone.

Reaction Scheme: Rosenmund-von Braun Synthesis



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Caption: Rosenmund-von Braun synthesis of **9-Cyanophenanthrene**.

Experimental Protocol: Synthesis from 9-Bromophenanthrene

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable chemical preparations.

Materials:

- 9-Bromophenanthrene
- Copper(I) cyanide (CuCN)
- Ethanol (for recrystallization)

Procedure:

- In a Claisen flask, thoroughly mix 9-bromophenanthrene and a molar excess of copper(I) cyanide.
- Insert a mechanical stirrer and heat the mixture to 260°C for 6 hours. The use of an electric heating mantle is recommended for precise temperature control.
- After the reaction is complete, equip the flask for vacuum distillation with a fine capillary inlet for air or nitrogen bleed.
- Distill the crude **9-cyanophenanthrene** at a reduced pressure of approximately 2 mm Hg. The product will distill at 190-195°C.
- Recrystallize the crude product from dry ethanol to yield pure **9-cyanophenanthrene** as a crystalline solid. Further recrystallization can improve the melting point to 110°C.

Causality and Self-Validation: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the relatively unreactive aryl bromide. The use of a molar excess of CuCN ensures the complete conversion of the starting material. The purity of the final product is validated by its sharp melting point (110-112 °C) and can be further confirmed by spectroscopic analysis.

Spectroscopic Characterization

The structural elucidation and purity assessment of **9-cyanophenanthrene** rely on various spectroscopic techniques.

Spectroscopic Data	
¹ H NMR	The proton NMR spectrum is complex due to the overlapping signals of the nine aromatic protons. The chemical shifts are typically in the range of δ 7.5-8.8 ppm.
¹³ C NMR	The carbon NMR spectrum shows 15 distinct signals corresponding to the 14 carbons of the phenanthrene ring system and the single carbon of the nitrile group. The nitrile carbon appears at a characteristic downfield shift (around 118 ppm), while the aromatic carbons resonate between approximately 122 and 135 ppm.
FT-IR (cm ⁻¹)	The infrared spectrum displays a sharp, strong absorption band around 2220-2230 cm ⁻¹ , which is characteristic of the C \equiv N stretching vibration of the nitrile group.[8] The aromatic C-H stretching vibrations are observed above 3000 cm ⁻¹ , and the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm ⁻¹ region.[9][10]
UV-Vis	In solvents like benzene, 9-cyanophenanthrene exhibits absorption maxima around 317 nm.[2] The extended π -system of the phenanthrene core is responsible for its strong UV absorbance.
Mass Spectrometry	The electron ionization mass spectrum shows a prominent molecular ion peak (M ⁺) at m/z 203, corresponding to the molecular weight of the compound.[6]

Reactivity and Applications

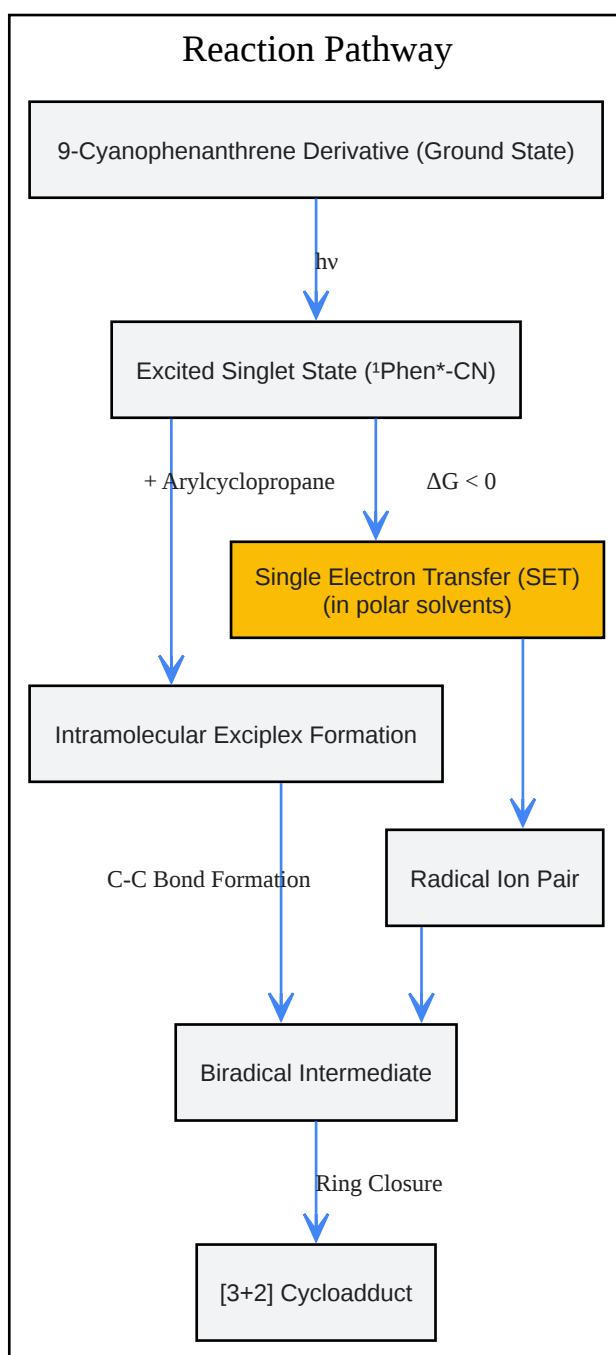
The unique electronic structure of **9-cyanophenanthrene** makes it a versatile tool in several areas of chemical science.

Photocycloaddition Reactions

9-Cyanophenanthrene is an excellent photosensitizer and reactant in photocycloaddition reactions. Its excited state can react with various unsaturated compounds to form complex polycyclic structures.

A notable application is the intramolecular [3+2] photocycloaddition of **9-cyanophenanthrene**-linked arylcyclopropanes.^{[2][7][11]} This reaction proceeds through the formation of an exciplex (an excited-state complex) between the photoexcited **9-cyanophenanthrene** moiety and the ground-state arylcyclopropane.

Proposed Mechanism of [3+2] Photocycloaddition



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Caption: Proposed mechanism for the [3+2] photocycloaddition.

This reaction's efficiency can be highly dependent on the solvent polarity. In nonpolar solvents like benzene, the reaction is believed to proceed primarily through a neutral exciplex. In more polar solvents such as acetonitrile, a single electron transfer (SET) pathway, leading to a

radical ion pair, can become dominant.^[2] This demonstrates the tunability of the reaction based on experimental conditions.

Astrophysical Relevance

Cyano-substituted PAHs, including **9-cyanophenanthrene**, are of significant interest to astrophysicists.^{[4][5]} Pure PAHs are thought to be abundant in the interstellar medium (ISM) but are difficult to detect via radio astronomy because they often lack a permanent dipole moment. The introduction of a cyano group creates a strong dipole moment, making molecules like **9-cyanophenanthrene** detectable by rotational spectroscopy.^[5] Laboratory studies of the rotational and infrared spectra of **9-cyanophenanthrene** provide crucial data that aids in the search for these molecules in space, offering a window into the complex carbon chemistry of the cosmos.^{[9][10][12]}

Safety and Handling

9-Cyanophenanthrene is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Information	
Hazard Codes	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Codes	P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Personal Protective Equipment (PPE)	Chemical-resistant gloves, safety goggles, and a dust mask (e.g., N95) should be worn when handling the solid.
Storage	Store in a tightly sealed container in a dry, well-ventilated area at room temperature.

Conclusion

9-Cyanophenanthrene is a compound of significant utility and scientific interest. Its well-established synthesis and rich photochemistry make it a valuable tool for constructing complex molecular architectures. Furthermore, its distinct spectroscopic signature provides a crucial link between laboratory chemistry and the exploration of the molecular universe. As research in materials science and astrochemistry continues to evolve, the importance of well-characterized molecules like **9-cyanophenanthrene** is poised to grow, paving the way for new discoveries and applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 9-Cyanophenanthrene: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165745#9-cyanophenanthrene-cas-number-and-molecular-formula]

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